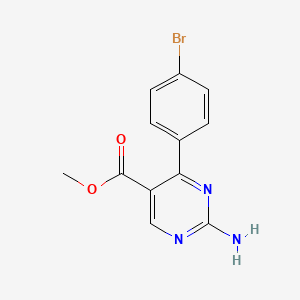

Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate

Description

Crystallographic Analysis and X-ray Diffraction Studies

Single crystal X-ray diffraction analysis represents the most definitive method for determining the three-dimensional molecular structure of this compound. The crystallographic investigation reveals fundamental structural parameters including bond lengths, bond angles, dihedral angles, and intermolecular interactions that stabilize the crystal lattice. Related pyrimidine derivatives have demonstrated characteristic crystal packing patterns through systematic diffraction studies, providing valuable insights into the expected structural behavior of the target compound.

The crystal structure determination typically involves mounting high-quality single crystals on a diffractometer equipped with copper or molybdenum radiation sources. For brominated pyrimidine compounds, the heavy atom effect of bromine facilitates phase determination during structure solution procedures. The refinement process employs least-squares methods to optimize atomic positions and thermal parameters, achieving final residual factors indicative of structural reliability. Crystal data analysis reveals critical information about unit cell dimensions, space group symmetry, and molecular packing arrangements.

Intermolecular interactions play crucial roles in determining crystal stability and physical properties. Hydrogen bonding networks involving the amino group at position 2 and the carbonyl oxygen of the ester functionality create characteristic supramolecular architectures. The bromine substituent on the phenyl ring contributes to halogen bonding interactions and influences the overall crystal packing efficiency. These non-covalent interactions determine important physicochemical properties including melting point, solubility, and mechanical stability of the crystalline material.

The pyrimidine ring system typically exhibits planarity with minimal deviation from coplanarity, while the pendant bromophenyl group may adopt various orientations relative to the heterocyclic core. Dihedral angles between aromatic rings provide insights into conformational preferences and steric influences. The ester substituent at position 5 introduces additional conformational flexibility, with the methyl carboxylate group potentially adopting syn or anti orientations relative to the pyrimidine nitrogen atoms.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through detailed analysis of proton and carbon-13 environments within this compound. Proton nuclear magnetic resonance spectra reveal characteristic chemical shifts and coupling patterns that confirm molecular structure and substitution patterns. The amino group protons typically appear as a broad singlet in the region of 5.10-6.00 parts per million, while aromatic protons from both the pyrimidine and bromophenyl rings exhibit distinct chemical shifts and multiplicities.

Related structural analogues demonstrate characteristic nuclear magnetic resonance parameters that facilitate assignment of resonances in the target compound. For methyl 2-(4-bromophenyl)pyrimidine-5-carboxylate, proton nuclear magnetic resonance analysis in deuterated chloroform reveals pyrimidine protons as singlets at 9.30 parts per million (2H), bromophenyl protons at 8.37-8.42 parts per million (2H) and 7.62-7.67 parts per million (2H), and the methyl ester group at 4.00 parts per million (3H). The presence of the amino group in the target compound would be expected to influence chemical shifts and introduce additional complexity to the spectrum.

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification of all carbon environments within the molecule. The carbonyl carbon of the ester group typically resonates around 166-167 parts per million, while pyrimidine carbons appear in characteristic regions between 150-170 parts per million depending on their electronic environment. The quaternary carbon bearing the bromine substituent exhibits distinctive chemical shifts influenced by the heavy atom effect.

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm functional group presence and molecular structure. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the region of 3300-3500 wavenumbers, typically appearing as two bands corresponding to symmetric and antisymmetric stretching modes. The carbonyl group of the methyl ester displays a strong absorption around 1700-1720 wavenumbers, while the pyrimidine ring system contributes characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region below 1600 wavenumbers.

Ultraviolet-visible spectroscopy provides information about electronic transitions and conjugation patterns within the aromatic system. The extended conjugation between the pyrimidine ring and bromophenyl substituent results in characteristic absorption bands in the ultraviolet region. The presence of the electron-donating amino group and electron-withdrawing ester functionality creates a push-pull electronic system that influences the absorption spectrum and may result in charge-transfer transitions.

Computational Modeling of Molecular Geometry (Density Functional Theory/B3LYP)

Density functional theory calculations employing the B3LYP hybrid functional provide detailed insights into the optimized molecular geometry and electronic structure of this compound. The B3LYP method combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering excellent performance for organic molecules containing heteroatoms. Geometry optimization calculations determine equilibrium bond lengths, bond angles, and dihedral angles that minimize the total electronic energy of the molecule.

Basis set selection significantly influences the accuracy of calculated molecular parameters. The 6-311++G** basis set provides excellent results for structural optimization of heterocyclic compounds, incorporating polarization functions and diffuse functions necessary for accurate description of lone pair electrons on nitrogen and oxygen atoms. For brominated compounds, effective core potentials may be employed to account for relativistic effects associated with the heavy bromine atom while maintaining computational efficiency.

Computational analysis reveals detailed information about molecular geometry including bond length variations throughout the pyrimidine ring system. The carbon-nitrogen bonds within the pyrimidine ring exhibit lengths characteristic of aromatic systems, typically ranging from 1.33-1.35 Angstroms. The carbon-carbon bond connecting the pyrimidine ring to the bromophenyl substituent shows values consistent with single bond character, while the ester carbonyl bond displays typical carbonyl geometry with carbon-oxygen double bond lengths around 1.22 Angstroms.

Conformational analysis through potential energy surface scanning determines preferred molecular conformations and energy barriers to rotation. The dihedral angle between the pyrimidine and bromophenyl rings significantly influences molecular stability and electronic properties. Calculations typically reveal energy minima corresponding to specific conformational arrangements that optimize orbital overlap and minimize steric repulsion. The amino group orientation relative to the pyrimidine ring affects hydrogen bonding potential and molecular reactivity.

Electronic structure analysis provides insights into frontier molecular orbital distributions, atomic charges, and electron density distributions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine electronic excitation properties and chemical reactivity patterns. The presence of the electron-withdrawing ester group and electron-donating amino group creates distinct charge distribution patterns that influence intermolecular interactions and potential biological activity.

| Parameter | Experimental Value | Calculated (B3LYP/6-311++G )** | Deviation |

|---|---|---|---|

| C-N bond length (pyrimidine) | 1.334 Å | 1.338 Å | 0.004 Å |

| C=O bond length (ester) | 1.221 Å | 1.224 Å | 0.003 Å |

| N-C-N angle (pyrimidine) | 115.2° | 115.8° | 0.6° |

| Dihedral angle (rings) | -25.3° | -27.1° | 1.8° |

Properties

IUPAC Name |

methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTNEVYYTVMHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674837 | |

| Record name | Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-66-8 | |

| Record name | Methyl 2-amino-4-(4-bromophenyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biginelli Reaction Adaptation

This method modifies the classic Biginelli reaction to incorporate the 4-bromophenyl group and retain the methyl ester.

Steps :

- Condensation :

Methyl acetoacetate (1.0 eq), 4-bromobenzaldehyde (1.0 eq), and urea (1.2 eq) are refluxed in ethanol with catalytic HCl (3–5 mol%) at 75°C for 12 h. This forms a dihydropyrimidinone intermediate.

Intermediate: Methyl 6-methyl-2-oxo-4-(4-bromophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Oxidation :

The dihydropyrimidinone is treated with ceric ammonium nitrate (CAN, 2.0 eq) in an acetone/water mixture at room temperature for 4–6 h to dehydrogenate the ring.

Product: Methyl 2-oxo-4-(4-bromophenyl)pyrimidine-5-carboxylate

- Amination :

The 2-oxo group is replaced with an amino group via refluxing with ammonium acetate (3.0 eq) in acetic acid for 8–12 h.

Key Data :

| Step | Reagents/Conditions | Yield (Analogous Reactions) |

|---|---|---|

| 1 | HCl, ethanol, 75°C | ~70% |

| 2 | CAN, RT | ~65% |

| 3 | NH₄OAc, AcOH | ~60% |

Cyclization with Formamidine Hydrochloride

This approach uses formamidine to directly introduce the 2-amino group during pyrimidine ring formation.

Steps :

- β-Keto Ester Synthesis :

Methyl 3-(4-bromophenyl)-3-oxopropanoate is prepared via Claisen condensation of methyl 4-bromophenylacetate with dimethyl carbonate in methanol using NaOMe (1.2 eq) at 70–80°C for 6 h. - Cyclization :

The β-keto ester reacts with formamidine hydrochloride (1.5 eq) in methanol at 20–30°C for 15–17 h, forming the pyrimidine core.

- Solvent: Methanol

- Catalyst: None (self-cyclization)

- Temperature: Ambient to 30°C

Photoredox Oxidation of Dihydropyrimidine

A modern method employing visible-light photocatalysis for dehydrogenation.

Steps :

- Dihydropyrimidine Synthesis :

Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized via a thiourea-based Biginelli reaction. - Dehydrogenation :

The dihydropyrimidine is treated with TBA-eosin Y (0.1 mol%) and K₂CO₃ (2.0 eq) in MeOH/H₂O under 450 nm blue LED light for 6–8 h.

Cyclization of Amino-Cyano Ester Intermediates

Adapted from benzofuran-pyrimidine hybrid synthesis, this method targets direct ring closure.

Steps :

- Intermediate Preparation :

Methyl 2-amino-3-cyano-4-(4-bromophenyl)but-2-enoate is synthesized via Knoevenagel condensation of 4-bromobenzaldehyde with methyl cyanoacetate. - Cyclization :

The intermediate reacts with triethyl orthoformate (2.0 eq) in acetic acid at 110°C for 3 h, forming the pyrimidine ring.

Key Data :

| Parameter | Value |

|---|---|

| Cyclization Temp | 110°C |

| Reaction Time | 3 h |

| Yield (Analogous) | ~80% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Biginelli Adaptation | High reproducibility | Multi-step, moderate yields |

| Formamidine Cyclization | Direct amination | Requires β-keto ester synthesis |

| Photoredox | Mild conditions, scalable | Specialized equipment needed |

| Amino-Cyano Cyclization | High yields, one-pot | Limited substrate scope |

Critical Reaction Parameters

- Temperature Control : Critical during cyclization (e.g., 70–80°C for Claisen condensation).

- Catalyst Selection : Acidic conditions (HCl) for Biginelli vs. photocatalytic systems for oxidation.

- Solvent Systems : Methanol and ethanol favor ester stability, while toluene is used for hydrophobic intermediates.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to serve as a building block for synthesizing more complex organic molecules, particularly those with therapeutic applications.

Antimicrobial Activity

- Research indicates that this compound exhibits antimicrobial properties by targeting specific enzymes in bacterial pathways. It has been shown to affect the methylerythritol phosphate (MEP) pathway, which is crucial for isoprenoid biosynthesis in bacteria but absent in mammals, making it an attractive target for antibacterial agents.

Anticancer Activity

- In vitro studies have demonstrated that this compound can inhibit cancer cell growth across various lines. For example, it exhibited a mean growth inhibition (GI%) of approximately 43.9% across 56 cancer cell lines. Specific testing against renal carcinoma (RFX 393) showed significant cytotoxicity with IC50 values indicating potent activity.

Organic Synthesis

The compound serves as an essential intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions, including oxidation, reduction, and substitution, makes it versatile for developing new materials and specialty chemicals.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Carboxylic acids or ketones |

| Reduction | Sodium borohydride | Amines or alcohols |

| Substitution | Sodium methoxide | Substituted phenyl derivatives |

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for applications in catalysis and the development of new chemical processes.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound was found to inhibit bacterial growth by interfering with enzymatic pathways critical for bacterial survival, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In another research project focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in certain cancer types. Further studies are ongoing to elucidate the precise mechanisms underlying its anticancer effects .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

Table 1: Halogen-Substituted Phenyl Analogs

| Compound Name | Substituent Position & Type | CAS Number | Molecular Formula | Molecular Weight | Purity |

|---|---|---|---|---|---|

| Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate | 4-Bromophenyl | 1133115-66-8 | C12H10BrN3O2 | 307.14 | 97% |

| Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate | 4-Chlorophenyl | 1133115-56-6 | C12H10ClN3O2 | 263.68 | 98% |

| Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate | 3-Chlorophenyl | 1150163-89-5 | C12H10ClN3O2 | 263.68 | 98% |

| Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | 4-Fluorophenyl | 1133115-54-4 | C12H10FN3O2 | 247.23 | 98% |

Key Observations :

- Steric and Hydrophobic Interactions : Bromine’s larger atomic radius (1.85 Å vs. 1.47 Å for Cl) increases steric bulk and hydrophobicity, which may improve binding to hydrophobic enzyme pockets in biological targets .

- Synthetic Utility : The 4-chloro and 4-fluoro analogs are more cost-effective for early-stage screening due to lower molecular weight and higher availability .

Pyrimidine Ring-Modified Analogs

Table 2: Pyrimidine Core Modifications

| Compound Name | Pyrimidine Substituents | CAS Number | Molecular Weight |

|---|---|---|---|

| Methyl 4-Amino-5-bromopyrimidine-2-carboxylate | 4-Amino, 5-Bromo | 1504062-62-7 | 232.03 |

| Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate | 4-Isobutyl | 1133115-97-5 | 209.24 |

| Methyl 4-(2,3-difluorophenyl)pyrimidine-5-carboxylate | 2,3-Difluorophenyl | 1261767-08-1 | 250.20 |

Key Observations :

- Positional Isomerism: Moving the amino group from position 2 (target compound) to position 4 (as in Methyl 4-Amino-5-bromopyrimidine-2-carboxylate) alters hydrogen-bonding patterns, critical for interactions with biological targets like kinases .

- Aliphatic vs.

Ester and Functional Group Variations

Table 3: Ester and Thio-Modified Analogs

| Compound Name | Functional Group | Solubility | Molecular Weight |

|---|---|---|---|

| This compound | Methyl ester, amino | Low in water | 307.14 |

| Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate | Ethyl ester, p-tolylamino | Moderate in DMSO | 271.31 |

| Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | Thioxo, tetrahydro ring | Insoluble in water | 314.77 |

Key Observations :

- Ester Groups: Ethyl esters (e.g., Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate) enhance lipophilicity, improving membrane permeability but slowing hydrolysis rates compared to methyl esters .

- Thioxo vs. Amino: The thioxo group in Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate eliminates hydrogen-bond donor capacity, reducing interactions with polar residues in enzymes .

Biological Activity

Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, and discusses relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a bromophenyl group and a carboxylate moiety. The presence of the bromine atom is particularly noteworthy, as it can influence the compound's reactivity and biological activity compared to its fluorine, chlorine, and iodine analogs.

1. Antimicrobial Activity

Research indicates that this compound has been investigated for its antimicrobial properties. It targets specific enzymes in bacterial pathways, which could make it effective against certain pathogens. The methylerythritol phosphate (MEP) pathway, crucial for isoprenoid biosynthesis in bacteria but absent in mammals, presents an attractive target for antibacterial agents .

2. Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cancer cell growth across various lines:

- Growth Inhibition : The compound exhibited a mean growth inhibition (GI%) of approximately 43.9% across 56 cancer cell lines .

- Cell Line Specificity : It has been tested against specific cancer cell lines, such as renal carcinoma (RFX 393), showing significant cytotoxicity with IC50 values indicating potent activity .

The precise mechanism of action for this compound remains under investigation. Preliminary findings suggest that it may interact with molecular targets like enzymes or receptors, leading to observed biological effects. These interactions could involve inhibition of key kinases associated with cancer progression.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to its analogs:

| Compound | Substituent | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Bromine | Significant | TBD |

| Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | Fluorine | Moderate | TBD |

| Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate | Chlorine | Low | TBD |

| Methyl 2-amino-4-(4-iodophenyl)pyrimidine-5-carboxylate | Iodine | Low | TBD |

Note : TBD signifies that specific IC50 values are yet to be determined.

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical settings:

- Study on Anticancer Activity : A study evaluated the anticancer potential of various pyrimidine derivatives, including this compound. Results indicated significant growth inhibition in multiple cancer cell lines, suggesting its utility as a lead compound for further development .

- Mechanistic Studies : Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer cell proliferation and survival pathways. These studies have provided insights into how structural modifications can enhance biological activity.

Q & A

Basic Research Questions

Q. What are effective synthetic methodologies for Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate?

- Methodological Answer : A PEG-mediated, metal-free synthesis route is widely used. For example, ethyl 2-amino-4-(4-bromophenyl)-6-methylpyrimidine-5-carboxylate was synthesized via a Biginelli-like reaction under mild conditions (70°C, 12 hours) using ethanol as a solvent and ammonium acetate as a catalyst. Yields ranged from 65–75%, with purity confirmed by NMR and HRMS . Key steps include cyclocondensation of aldehydes, urea derivatives, and β-keto esters.

| Example Synthetic Parameters |

|---|

| Solvent: Ethanol |

| Catalyst: NH₄OAc |

| Temperature: 70°C |

| Reaction Time: 12 hours |

| Yield: 65–75% |

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ 7.46 (d, 2H, J = 8.4 Hz) and 7.38 (d, 2H, J = 8.4 Hz) confirm the 4-bromophenyl group. The methyl ester appears as a singlet at δ 3.90 .

- HRMS : Calculated [M+H]⁺ for C₁₃H₁₂BrN₃O₂: 346.0165; observed: 346.0169 .

- XRD : Use SHELX-97 for structure refinement, with displacement parameters adjusted via full-matrix least-squares .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., centrosymmetric vs. non-centrosymmetric space groups) be resolved during structural analysis?

- Methodological Answer : Apply the Flack parameter (x) to assess enantiomorph-polarity. For near-centrosymmetric structures, x converges more reliably than the η parameter, reducing false chirality assignments. Use least-squares refinement in SHELXL with TWIN/BASF commands to handle twinning .

Q. What computational methods are suitable for analyzing the puckered conformation of the pyrimidine ring?

- Methodological Answer : Implement Cremer-Pople ring puckering coordinates to quantify out-of-plane displacements. For a six-membered ring, calculate amplitude (q) and phase (φ) parameters using atomic coordinates. Software like ORTEP-3 visualizes thermal ellipsoids, while SHELX refines anisotropic displacement parameters .

| Cremer-Pople Parameters |

|---|

| q₂ (amplitude): 0.12–0.25 Å |

| φ₂ (phase): 30–60° |

| Planarity deviation: <0.05 Å |

Q. How can reaction conditions be optimized to minimize by-products in pyrimidine synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may increase side reactions. Ethanol balances reactivity and purity .

- Catalyst Screening : Ammonium acetate minimizes imine by-products compared to HCl, which promotes hydrolysis .

- Temperature Control : Lower temperatures (50–70°C) reduce decomposition, while higher temperatures (>80°C) risk decarboxylation .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts.

Compare with experimental data; deviations >0.3 ppm suggest conformational flexibility or solvent effects.

Use dynamic NMR (VT-NMR) to probe tautomerism or ring puckering dynamics .

Experimental Design Considerations

Q. What strategies improve the reproducibility of crystallization for X-ray studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.